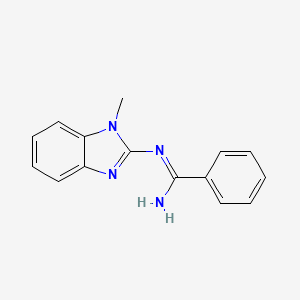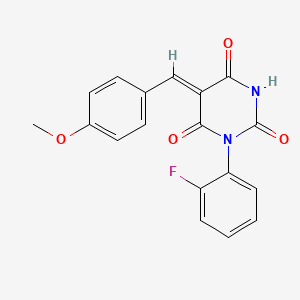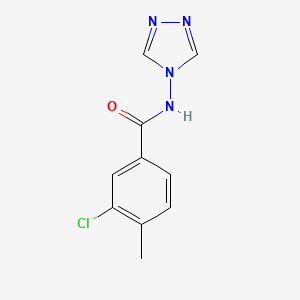![molecular formula C18H20N2O2 B5790545 N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)
N-[2-(butyrylamino)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BPN14770 is a small molecule that was developed by Tetra Therapeutics for the treatment of cognitive disorders such as Alzheimer's disease. It has shown promising results in preclinical studies and is currently undergoing clinical trials. BPN14770 is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain.
Wissenschaftliche Forschungsanwendungen
BPN14770 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Down syndrome. BPN14770 has also been shown to enhance long-term potentiation (LTP), a process that is essential for learning and memory.
Wirkmechanismus
BPN14770 is a selective inhibitor of N-[2-(butyrylamino)phenyl]-4-methylbenzamide, an enzyme that plays a role in the regulation of cAMP levels in the brain. By inhibiting N-[2-(butyrylamino)phenyl]-4-methylbenzamide, BPN14770 increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway. This pathway is involved in the regulation of LTP, synaptic plasticity, and memory formation.
Biochemical and physiological effects:
BPN14770 has been shown to enhance cognitive function in animal models of Alzheimer's disease and Down syndrome. It has also been shown to enhance LTP and synaptic plasticity in the hippocampus, a brain region that is essential for learning and memory. BPN14770 has also been shown to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPN14770 in lab experiments is its high potency and selectivity for N-[2-(butyrylamino)phenyl]-4-methylbenzamide. This allows for precise modulation of cAMP levels and PKA signaling. However, one limitation is that BPN14770 is a synthetic compound that may not accurately represent the effects of endogenous cAMP signaling in the brain.
Zukünftige Richtungen
There are several future directions for the study of BPN14770. One direction is to further investigate its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and Down syndrome. Another direction is to explore its effects on other signaling pathways involved in learning and memory. Additionally, future studies could investigate the safety and efficacy of BPN14770 in clinical trials. Finally, the development of more potent and selective N-[2-(butyrylamino)phenyl]-4-methylbenzamide inhibitors could lead to the discovery of new therapeutic targets for cognitive disorders.
In conclusion, BPN14770 is a synthetic compound that has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. Its mechanism of action involves the modulation of cAMP levels and PKA signaling. BPN14770 has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, BPN14770 represents a promising avenue for the development of new therapies for cognitive disorders.
Synthesemethoden
The synthesis of BPN14770 involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-aminophenylbutyric acid to form N-(4-methylbenzoyl)-2-aminophenylbutyramide. This intermediate is then reacted with thionyl chloride to form N-(4-methylbenzoyl)-2-aminophenylbutyryl chloride, which is then reacted with 2-aminophenol to form BPN14770.
Eigenschaften
IUPAC Name |
N-[2-(butanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-6-17(21)19-15-7-4-5-8-16(15)20-18(22)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIPCHARQYKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)

![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)



![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)


![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
